molecular formula C11H13IO3 B14135037 (4-Methoxyphenyl)methyl 2-iodopropanoate

(4-Methoxyphenyl)methyl 2-iodopropanoate

Cat. No.: B14135037
M. Wt: 320.12 g/mol
InChI Key: OXGQILGVVAAETF-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)methyl 2-iodopropanoate is an organic compound that features a methoxyphenyl group attached to a methyl 2-iodopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)methyl 2-iodopropanoate typically involves the esterification of 4-methoxybenzyl alcohol with 2-iodopropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to ensure complete esterification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)methyl 2-iodopropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Substitution: Formation of substituted derivatives such as (4-Methoxyphenyl)methyl 2-azidopropanoate.

    Reduction: Formation of (4-Methoxyphenyl)methyl 2-propanol.

    Oxidation: Formation of (4-Hydroxyphenyl)methyl 2-iodopropanoate.

Scientific Research Applications

(4-Methoxyphenyl)methyl 2-iodopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its structural similarity to naturally occurring molecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methyl 2-iodopropanoate largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the ester group is converted to an alcohol, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)methyl 2-bromopropanoate
  • (4-Methoxyphenyl)methyl 2-chloropropanoate
  • (4-Methoxyphenyl)methyl 2-fluoropropanoate

Uniqueness

(4-Methoxyphenyl)methyl 2-iodopropanoate is unique due to the presence of the iodine atom, which is a good leaving group in substitution reactions. This makes it more reactive compared to its bromine, chlorine, and fluorine counterparts, allowing for a wider range of chemical transformations.

Properties

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 2-iodopropanoate

InChI

InChI=1S/C11H13IO3/c1-8(12)11(13)15-7-9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

OXGQILGVVAAETF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=C(C=C1)OC)I

Origin of Product

United States

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